molecular formula C6H9ClN4 B1403421 4-Methylpyrimidine-2-carboxamidine hydrochloride CAS No. 1400764-31-9

4-Methylpyrimidine-2-carboxamidine hydrochloride

Cat. No.: B1403421
CAS No.: 1400764-31-9
M. Wt: 172.61 g/mol
InChI Key: BKCLWGGAHPAYHE-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-2-carboxamidine hydrochloride is a chemical compound with the molecular formula C₆H₉ClN₄. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .

Preparation Methods

The synthesis of 4-Methylpyrimidine-2-carboxamidine hydrochloride typically involves the reaction of 4-methylpyrimidine with cyanamide in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the carboxamidine group. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as controlling the temperature, reaction time, and concentration of reactants .

Chemical Reactions Analysis

4-Methylpyrimidine-2-carboxamidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamidine group can be replaced by other nucleophiles. Common reagents include halogens and alkylating agents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Scientific Research Applications

4-Methylpyrimidine-2-carboxamidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methylpyrimidine-2-carboxamidine hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes and proteins involved in inflammatory and infectious processes. The compound may also interfere with the synthesis of nucleic acids, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

4-Methylpyrimidine-2-carboxamidine hydrochloride can be compared with other pyrimidine derivatives, such as:

    2-Aminopyrimidine: Known for its use in the synthesis of pharmaceuticals.

    4,6-Dihydroxypyrimidine: Used in the development of antiviral drugs.

    2,4-Diaminopyrimidine: Studied for its potential anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-methylpyrimidine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.ClH/c1-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCLWGGAHPAYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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